2-(Oxan-4-ylformamido)propanoic acid
Description
Properties
IUPAC Name |
2-(oxane-4-carbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-6(9(12)13)10-8(11)7-2-4-14-5-3-7/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEPCBYYGUHQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis
Step 1: Synthesis of Tetrahydro-2H-pyran-4-carboxylic Acid
- This precursor can be synthesized via oxidation of tetrahydropyran-4-methanol or by other established routes for functionalizing the tetrahydropyran ring at the 4-position.
Step 2: Activation of the Carboxylic Acid
- The carboxylic acid group of tetrahydro-2H-pyran-4-carboxylic acid is activated using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like N-hydroxysuccinimide (NHS) to form an active ester.
Step 3: Amide Bond Formation
- The activated acid is reacted with the amino group of alanine (or another suitable amino acid), yielding 2-(Oxan-4-ylformamido)propanoic acid through amide bond formation.
Step 4: Purification
- The crude product is purified using standard techniques such as recrystallization, column chromatography, or preparative HPLC.
Reaction Scheme
$$
\text{Tetrahydro-2H-pyran-4-carboxylic acid} + \text{Alanine} \xrightarrow{\text{DCC/NHS}} \text{this compound}
$$
Key Reaction Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Acid Activation | DCC or EDC, NHS, DMF or DCM solvent | 0–25°C, 1–2 h |
| Coupling | Alanine, base (e.g., triethylamine), DMF/DCM | Room temperature, overnight |
| Workup | Extraction, washing, evaporation | Standard aqueous-organic workup |
| Purification | Column chromatography or recrystallization | Silica gel, suitable solvent system |
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-4-ylformamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine.
Substitution: The oxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Oxan-4-ylformamido)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Oxan-4-ylformamido)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the oxane ring and formamido group play crucial roles in its activity .
Comparison with Similar Compounds
3-[(4-Oxo-4H-chromen-2-yl)formamido]propanoic Acid
- Molecular Formula: C₁₃H₁₁NO₅
- Molecular Weight : 261.23 g/mol
- Higher molecular weight and extended conjugation compared to 2-(Oxan-4-ylformamido)propanoic acid.
(2R)-2-(Oxan-4-yl)propanoic Acid
- Molecular Formula : C₈H₁₄O₃
- Molecular Weight : 158.20 g/mol
- Key Features :
3-Hydroxy-2-(Oxan-4-ylformamido)propanoic Acid
- Molecular Formula: C₉H₁₅NO₅
- Molecular Weight : 217.22 g/mol
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Distinctions |
|---|---|---|---|---|
| This compound | C₉H₁₅NO₅* | 217.22 | Formamide, oxan ring, carboxylic acid | Parent compound with oxan-formamide |
| 3-[(4-Oxo-4H-chromen-2-yl)formamido]propanoic acid | C₁₃H₁₁NO₅ | 261.23 | Chromenone, formamide, carboxylic acid | Aromatic chromenone core |
| (2R)-2-(Oxan-4-yl)propanoic acid | C₈H₁₄O₃ | 158.20 | Oxan ring, carboxylic acid | No formamide group; chiral center |
| 3-Hydroxy-2-(Oxan-4-ylformamido)propanoic acid | C₉H₁₅NO₅ | 217.22 | Hydroxyl, formamide, carboxylic acid | Hydroxyl substitution at C3 |
Research Findings and Implications
- Structural Rigidity vs.
- Functional Group Impact: The formamide group in this compound and its chromenone analog enables hydrogen bonding, a critical feature for enzyme inhibition or receptor interactions. Conversely, its absence in (2R)-2-(Oxan-4-yl)propanoic acid limits such interactions .
- Commercial and Synthetic Relevance: Higher molecular complexity correlates with increased cost (e.g., this compound at €1,179.00/g vs. €469.00/100mg for simpler analogs), reflecting synthetic difficulty and demand in niche applications .
Limitations and Knowledge Gaps
- Data Availability : Critical parameters like pKa, solubility, and thermal stability are unreported for most compounds, hindering comprehensive comparisons.
- Stereochemical Considerations: Only (2R)-2-(Oxan-4-yl)propanoic acid has documented stereochemistry; enantiomeric effects on the parent compound remain unexplored .
Biological Activity
2-(Oxan-4-ylformamido)propanoic acid is a chemical compound with significant potential in biological research. Its unique structure, characterized by a formamido group attached to an oxane ring, suggests various interactions with biomolecules. This article aims to explore the compound's biological activity, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C₇H₁₃N₃O₃
- Molecular Weight : 201.22 g/mol
- Structural Features : The presence of the formamido group allows for hydrogen bonding, while the hydrophobic oxane ring may facilitate interactions with lipid membranes or hydrophobic regions of proteins.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with various biomolecules. These interactions can modulate enzyme activities and receptor functions, making it a candidate for pharmacological studies.
Target Interactions
- Proteins : The compound can engage with proteins through its formamido group, potentially influencing their structure and function.
- Nucleic Acids : It may also interact with nucleic acids, affecting their stability and function.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Antiviral Activity : The compound has been investigated for its ability to inhibit viral replication in vitro.
- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of this compound, researchers tested the compound against several bacterial strains, including E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.
Case Study 2: Antiviral Effects
Another investigation focused on the antiviral activity of the compound against influenza virus. The study found that treatment with this compound reduced viral titers in infected cell cultures, highlighting its potential therapeutic application in antiviral drug development.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(Oxan-4-ylamino)propanoic acid | Contains an amino group instead of a formamido group | Moderate antibacterial activity |
| 2-(Oxan-4-ylcarboxamido)propanoic acid | Features a carboxamido group | Notable anti-inflammatory properties |
| 2-(Oxan-4-ylhydroxy)propanoic acid | Contains a hydroxy group | Exhibits antioxidant activity |
The uniqueness of this compound lies in its specific formamido group which enhances its reactivity and biological properties compared to other similar compounds.
Q & A
Q. Structural Confirmation :
- Spectroscopy :
- NMR (¹H and ¹³C): Confirm proton environments (e.g., oxan-4-yl ring protons at δ 3.5–4.0 ppm, amide NH at δ 6.5–7.0 ppm) and carbon backbone integrity .
- IR : Verify amide C=O stretching (~1650–1700 cm⁻¹) and carboxylic acid O-H/N-H bands (~2500–3300 cm⁻¹).
- Mass Spectrometry (MS) : Match molecular ion peaks to the theoretical molecular weight (e.g., [M+H]⁺ for C₉H₁₅NO₄).
Q. Example Characterization Table :
| Technique | Key Peaks/Data Points | Purpose |
|---|---|---|
| ¹H NMR | δ 1.2–1.5 (CH₃), δ 4.2 (CH₂-O) | Confirm alkyl/ether linkages |
| IR | 1680 cm⁻¹ (amide C=O) | Validate amide bond formation |
| HRMS | m/z 230.1023 ([M+H]⁺) | Verify molecular formula |
Advanced: How can researchers resolve contradictions in bioactivity data across studies investigating this compound?
Methodological Answer:
Contradictions often arise from variability in experimental design. Key strategies include:
Standardize Assay Conditions :
- Control pH, temperature, and solvent composition (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Use validated cell lines with consistent passage numbers.
Orthogonal Assays :
- Combine in vitro enzymatic inhibition assays with cellular models (e.g., inflammation markers like TNF-α/IL-6) to cross-validate bioactivity .
Data Normalization :
- Reference activity against a positive control (e.g., ibuprofen for COX inhibition) to minimize inter-study variability .
Meta-Analysis :
- Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across datasets and identify outliers .
Basic: What analytical techniques are recommended for assessing the purity of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) :
- Use a C18 column with UV detection (λ = 210–254 nm) to quantify impurities (e.g., unreacted starting materials) .
- Gas Chromatography (GC) :
- Detect volatile byproducts if synthesized via esterification routes.
- Nuclear Magnetic Resonance (NMR) :
- Integrate proton signals to estimate purity (≥95% for most studies) .
Q. Example Impurity Profile (Hypothetical) :
| Impurity | CAS No. | Molecular Formula | Detection Method |
|---|---|---|---|
| Oxan-4-ylformic acid | 30087-33-3 | C₆H₁₀O₃ | HPLC (Rt = 3.2 min) |
| Unreacted propanoate | 3585-52-2 | C₃H₆O₂ | GC-MS (m/z 74) |
Advanced: How can researchers design experiments to elucidate the mechanism of action of this compound in inflammatory pathways?
Methodological Answer:
Molecular Docking :
- Use software (e.g., AutoDock Vina) to predict binding affinities for targets like COX-2 or PPAR-γ .
In Vitro Models :
- Measure prostaglandin E₂ (PGE₂) levels in LPS-stimulated macrophages to assess COX-2 inhibition .
Gene Expression Profiling :
Kinetic Studies :
- Determine IC₅₀ values using fluorogenic substrates (e.g., Dabcyl-FL for protease activity) .
Basic: What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) :
- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A) .
- Ventilation :
- Use fume hoods for weighing and synthesis to minimize inhalation risks (OSHA 29 CFR 1910.132) .
- Storage :
- Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced: What computational approaches are effective for optimizing the synthesis of this compound?
Methodological Answer:
Retrosynthetic Analysis :
- Use AI-driven platforms (e.g., Pistachio, Reaxys) to identify feasible routes from commercial precursors .
Density Functional Theory (DFT) :
- Calculate transition-state energies to predict reaction barriers for amide bond formation .
Machine Learning :
- Train models on reaction databases to optimize solvent systems (e.g., DMF vs. THF) and catalyst loading .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
